(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one
Overview
Description
(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one typically involves the condensation of 4-methylbenzaldehyde with 4H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
(E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic uses, including as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound of (E)-2,3-Dihydro-3-((4-methylphenyl)methylene)-4H-1-benzopyran-4-one.
4-Methylbenzaldehyde: A precursor used in the synthesis of the compound.
Other Benzopyran Derivatives: Compounds with similar structures but different substituents on the benzopyran ring.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3E)-3-[(4-methylphenyl)methylidene]chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-12-6-8-13(9-7-12)10-14-11-19-16-5-3-2-4-15(16)17(14)18/h2-10H,11H2,1H3/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNQZJCOQHDUHB-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2COC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\COC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158337 | |
Record name | (3E)-2,3-Dihydro-3-[(4-methylphenyl)methylene]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61926-45-2 | |
Record name | (3E)-2,3-Dihydro-3-[(4-methylphenyl)methylene]-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61926-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3-((4-methylphenyl)methylene)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061926452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-2,3-Dihydro-3-[(4-methylphenyl)methylene]-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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